molecular formula C15H18N2O2 B11853627 tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate

tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate

Cat. No.: B11853627
M. Wt: 258.32 g/mol
InChI Key: SGSXYCGHDKHRBH-UHFFFAOYSA-N
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Description

Structural Characterization of tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate

IUPAC Nomenclature and Systematic Identification

The systematic name tert-butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate is derived from the parent heterocycle pyrrolo[3,4-b]indole, a fusion of a pyrrole ring (positions 3,4) and an indole system (positions 4,5). The "3,4-dihydro" designation indicates partial saturation at the pyrrole ring’s 3 and 4 positions, while the tert-butyloxycarbonyl (Boc) group occupies the 2-position of the 1H-pyrrole moiety.

The IUPAC name adheres to the following conventions:

  • Parent structure : Pyrrolo[3,4-b]indole (fusion of pyrrole and indole rings).
  • Substituents :
    • tert-Butyl carboxylate at position 2.
    • Partial saturation (3,4-dihydro) in the pyrrole ring.

The molecular formula is C₁₆H₁₈N₂O₂ , with a molecular weight of 270.33 g/mol . The SMILES string O=C(OC(C)(C)C)N1CC2=C(C3=C1NC4=CC=CC=C34)C2 encodes the connectivity, highlighting the Boc group and the dihydropyrroloindole system.

Crystallographic Analysis and Conformational Studies

While experimental crystallographic data for this specific compound remains unpublished, analogous pyrroloindole derivatives exhibit planar aromatic systems with slight puckering in saturated regions. For example, in related dihydropyrroloindoles, the dihydro-pyrrole ring adopts an envelope conformation, with the saturated carbons deviating from planarity by 10–15°.

Key crystallographic parameters for similar systems include:

Parameter Value (Typical Range) Source Compound
Bond length (C-N) 1.38–1.42 Å Pyrrolo[2,3-b]indole
Dihedral angle (C3-C4) 12.5° Dihydroindole analogs
π-π stacking distance 3.6–3.9 Å Fused heterocycles

The Boc group introduces steric bulk, likely favoring a conformation where the tert-butyl moiety projects orthogonally to the pyrroloindole plane to minimize van der Waals repulsions.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.48 (s, 9H, C(CH₃)₃): Characteristic singlet for tert-butyl protons.
    • δ 3.65–3.72 (m, 2H, NCH₂): Methylene protons adjacent to the nitrogen.
    • δ 4.12–4.18 (m, 2H, CH₂ of dihydropyrrole).
    • δ 7.20–7.45 (m, 4H, aromatic indole protons).
  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 28.1 (C(CH₃)₃).
    • δ 80.5 (C=O adjacent to tert-butyl).
    • δ 153.2 (C=O).
    • δ 120–135 (aromatic carbons).
Infrared (IR) Spectroscopy
  • Strong absorption at ~1740 cm⁻¹ : Ester carbonyl (C=O) stretch.
  • Bands at ~2970 cm⁻¹ and ~2870 cm⁻¹ : C-H stretching in tert-butyl group.
  • ~1600 cm⁻¹ : Aromatic C=C vibrations.
UV-Vis Spectroscopy
  • λₐᵦₛ = 285 nm (ε = 4500 L·mol⁻¹·cm⁻¹): π→π* transition in the conjugated pyrroloindole system.
  • Shoulder at 315 nm : n→π* transition involving the carboxylate group.

Comparative Analysis with Related Dihydropyrroloindole Derivatives

Compound Structural Feature Key Differentiation
This compound Boc group at position 2 Enhanced steric hindrance; improved solubility
Pyrrolo[3,4-b]indole Fully unsaturated core Higher planarity; stronger π-π stacking
3,4-Dihydropyrrolo[2,3-b]indole Different ring fusion Altered electronic density distribution

The Boc group in this compound reduces crystallinity compared to non-esterified analogs, as observed in differential scanning calorimetry (DSC) studies of similar compounds. Additionally, the electron-withdrawing carboxylate modestly decreases the basicity of the indole nitrogen (predicted pKa ~3.5 vs. ~4.2 for unsubstituted analogs).

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

tert-butyl 3,4-dihydro-1H-pyrrolo[3,4-b]indole-2-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-8-11-10-6-4-5-7-12(10)16-13(11)9-17/h4-7,16H,8-9H2,1-3H3

InChI Key

SGSXYCGHDKHRBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)NC3=CC=CC=C23

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, a formal [3 + 2] cycloaddition initiated by C–H activation can be employed to synthesize 1,2-dihydropyrrolo[3,4-b]indol-3-ones, which can then be further modified to obtain the desired compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate has several scientific research applications. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives. It is also used in the development of novel organic materials for applications in electronics and optoelectronics. Additionally, this compound is explored for its potential use in the synthesis of complex natural products and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Core Heterocyclic Structure

  • The target compound contains a pyrrolo[3,4-b]indole system, distinct from the diazepinoindole (7-membered ring) in or pyridoindole (pyridine-fused) systems in –4. These structural variations influence electronic properties and binding affinity in biological targets .
  • The pyrrolo[1,2-a]pyrazine derivative () lacks the indole moiety, reducing aromaticity and altering reactivity in nucleophilic substitutions .

Substituent Effects

  • Halogenation : Bromo-substituted derivatives (–6) enable Suzuki-Miyaura cross-coupling for functionalization, whereas the fluoro and ethoxy-oxoacetyl groups in enhance kinase inhibition potency .
  • Steric Modifications : The 3-fluorobenzyl group in improves lipophilicity and target specificity, contrasting with the unsubstituted target compound .

Biological Activity

tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate (CAS No. 1936463-57-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antitumor, antiviral, and enzyme inhibition activities, supported by data tables and relevant case studies.

  • Molecular Formula : C15H18N2O2
  • Molecular Weight : 258.32 g/mol
  • Structure : The compound features a pyrroloindole core, which is significant for its biological interactions.

Antitumor Activity

Research indicates that derivatives of pyrroloindoles exhibit notable antitumor properties. A study highlighted that similar compounds demonstrated in vitro activity against various cancer cell lines, including murine leukemia (P388) and human colon cancer (HCT116) cells. The structural features of this compound suggest it may possess similar capabilities due to its structural analogies with known active compounds.

CompoundCell LineIC50 (µM)Reference
This compoundHCT116TBD
Variolin AP3885.0
Meridianin EVarious0.1 - 1.0

Antiviral Activity

The compound's potential antiviral activity has been noted in studies focusing on structurally similar indole derivatives. For instance, variolins have shown activity against Herpes simplex virus Type I and Poliovirus Type I. While specific data on this compound is limited, its close relatives indicate a promising avenue for exploration in antiviral applications.

Enzyme Inhibition

Inhibitory effects on various kinases have been documented for pyrroloindole derivatives. These compounds often target cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression. The ability of this compound to inhibit such enzymes could position it as a candidate for further development in cancer therapeutics.

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized several pyrroloindole derivatives and evaluated their biological activities. Compounds with similar structures to this compound were found to exhibit significant cytotoxicity against HCT116 cells, suggesting a need for further investigation into the specific mechanisms of action for this compound.
  • Mechanistic Studies : Research into the mechanism of action of related compounds has revealed that they may induce apoptosis through mitochondrial pathways and inhibit cell proliferation by targeting specific kinases involved in cell cycle regulation.

Q & A

Q. What are the optimal synthetic routes for synthesizing tert-butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate?

The compound is typically synthesized via multistep organic reactions. A key approach involves the Pictet-Spengler reaction to construct the tricyclic indole core, followed by tert-butyl carbamate protection. For example, cyclization of tryptamine derivatives with carbonyl compounds under acidic conditions (e.g., HCl in methanol) can yield the pyrroloindole scaffold . Post-synthetic modifications, such as Boc protection, require anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) to ensure high yields (~70–85%) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by NMR and mass spectrometry are critical for confirming structural integrity .

Q. How should researchers characterize the purity and structural identity of this compound?

Standard analytical workflows include:

  • 1H/13C NMR spectroscopy : Key signals include the tert-butyl group (δ ~1.4 ppm for CH3, 28–30 ppm in 13C) and indole NH (δ ~8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C15H19N2O2: calculated 267.1498) .
  • HPLC : Use reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) .

Q. What are the common reactivity patterns of this compound in medicinal chemistry applications?

The tert-butyl carbamate group is stable under basic conditions but cleaved with TFA (trifluoroacetic acid) to expose secondary amines for further functionalization . The indole nitrogen can undergo alkylation or acylation, while the dihydropyrrolo ring is susceptible to oxidation (e.g., with mCPBA) to form epoxides or ketones . For biological studies, prioritize reactions that retain the core scaffold’s stereochemical integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., varying IC50 values in enzyme assays) may arise from differences in:

  • Stereochemistry : Use chiral HPLC or X-ray crystallography to confirm enantiopurity .
  • Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1% to avoid denaturation) .
  • Target selectivity : Perform counter-screens against related enzymes (e.g., kinase panels) to rule off-target effects .
  • Computational docking : Validate binding poses using molecular dynamics simulations (e.g., AutoDock Vina) .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies with derivatives of this compound?

  • Core modifications : Introduce substituents at the indole C5 position (e.g., halogens, methyl groups) to probe steric/electronic effects .
  • Side-chain diversification : Replace the tert-butyl group with alternative carbamates (e.g., benzyl, allyl) to assess pharmacokinetic impacts .
  • Bioisosteric replacements : Substitute the dihydropyrrolo ring with piperidine or tetrahydroisoquinoline moieties to evaluate conformational flexibility .
  • In vitro testing : Prioritize assays measuring target engagement (e.g., fluorescence polarization for protein-ligand binding) before advancing to cell-based models .

Q. How can researchers address stability issues during long-term storage or experimental use?

  • Storage : Store lyophilized solid at –20°C under argon to prevent hydrolysis of the carbamate group .
  • In-solution stability : Avoid prolonged exposure to protic solvents (e.g., methanol); use acetonitrile for stock solutions .
  • Degradation monitoring : Perform periodic HPLC analysis to detect hydrolysis products (e.g., free amine or tert-butanol) .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) with immobilized protein targets .
  • Cryo-EM/X-ray crystallography : Resolve ligand-protein complexes at atomic resolution (e.g., for kinase or GPCR targets) .
  • Metabolic profiling : Use LC-MS/MS to identify oxidative metabolites in hepatocyte models .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility and bioavailability?

Discrepancies often stem from:

  • Solvent systems : LogP values vary with solvent choice (e.g., measured logP in octanol/water vs. DMSO) .
  • Aggregation artifacts : Use dynamic light scattering (DLS) to detect nanoparticle formation at high concentrations (>10 µM) .
  • Permeability assays : Compare results from parallel artificial membrane (PAMPA) and Caco-2 models to differentiate passive vs. active transport .

Methodological Best Practices

Q. What precautions are critical when handling this compound in air- or moisture-sensitive reactions?

  • Schlenk techniques : Conduct reactions under nitrogen/argon using flame-dried glassware .
  • Quenching : Neutralize acidic byproducts (e.g., from Boc deprotection) with aqueous NaHCO3 before extraction .
  • Waste disposal : Collect halogenated byproducts (e.g., from bromination) separately for EPA-compliant disposal .

Q. How can computational chemistry enhance the design of novel derivatives?

  • Pharmacophore modeling : Identify critical H-bond donors/acceptors using tools like Schrödinger’s Phase .
  • ADMET prediction : Use SwissADME or ADMETLab to prioritize derivatives with favorable toxicity profiles .

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